Tert-butyl 4-nitropiperidine-1-carboxylate chemical properties
Tert-butyl 4-nitropiperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-nitropiperidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
Tert-butyl 4-nitropiperidine-1-carboxylate, with CAS Number 1228630-89-4, is a pivotal heterocyclic intermediate in the field of organic and medicinal chemistry.[1][2] Its structure is characterized by a piperidine ring functionalized with a nitro group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. This specific arrangement of functional groups makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[3]
The strategic importance of this compound lies in the orthogonal reactivity of its two key moieties. The Boc group provides a stable, acid-labile protection for the piperidine nitrogen, allowing for selective reactions at other positions.[4][5] Simultaneously, the nitro group serves as a versatile precursor, most commonly for the introduction of an amino group via reduction. This dual functionality enables chemists to perform sequential and controlled modifications, making it an indispensable tool in the construction of substituted piperidine scaffolds, which are prevalent in a vast number of pharmaceuticals and biologically active compounds.[6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1228630-89-4 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |
| Molecular Weight | 230.26 g/mol | [8] |
| IUPAC Name | tert-butyl 4-nitropiperidine-1-carboxylate | [2] |
| Storage Temperature | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Predicted XlogP | 1.4 | [8] |
Spectroscopic Data: While detailed spectra are typically generated on a per-batch basis, representative data from suppliers and databases confirm the structure.[9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), and multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon spectrum will display signals for the Boc group carbons, including the quaternary carbon and the carbonyl carbon, as well as the distinct carbons of the piperidine ring.
-
Mass Spectrometry: The predicted monoisotopic mass is 230.12666 Da.[8] Common adducts observed in ESI-MS would include [M+H]⁺ at m/z 231.13394 and [M+Na]⁺ at m/z 253.11588.[8]
Synthesis of Tert-butyl 4-nitropiperidine-1-carboxylate
The synthesis of tert-butyl 4-nitropiperidine-1-carboxylate is not a trivial single-step process. A common and logical approach starts from the commercially available N-Boc-4-piperidone (CAS 79099-07-3).[10][11] A multi-step patented method highlights a reliable pathway involving oximation, reduction, and subsequent oxidation.[11]
Rationale for the Synthetic Strategy: This pathway is designed to safely and efficiently introduce the nitro group at the 4-position. Direct nitration is often unselective and can lead to side reactions. Therefore, a more controlled sequence is employed:
-
Oximation: The ketone in N-Boc-4-piperidone is converted to an oxime. This is a standard and high-yielding reaction for carbonyl compounds.
-
Reduction to Hydroxylamine: The oxime is selectively reduced to a hydroxylamine. Sodium cyanoborohydride is a suitable reagent for this transformation as it is milder than other hydrides and can be used in protic solvents at controlled pH.[11]
-
Oxidative Nitration: The hydroxylamine is then oxidized to the final nitro compound. The patented method uses ozone at low temperatures, which is a powerful and clean oxidizing agent for this purpose.[11]
Experimental Protocol: Synthesis via Oximation-Reduction-Oxidation
This protocol is adapted from the methodology described in patent CN102464605B.[11]
Step 1: Synthesis of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 50°C and stir for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting crude oxime can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of tert-butyl 4-(hydroxyamino)piperidine-1-carboxylate
-
Dissolve the oxime from Step 1 in a methanol solution.
-
Cool the solution and add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Maintain the pH of the solution at ~3 by the controlled addition of 1N HCl.
-
Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.
-
Quench the reaction carefully, neutralize the solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxylamine.
Step 3: Synthesis of tert-butyl 4-nitropiperidine-1-carboxylate
-
Caution: Ozonolysis requires specialized equipment and safety precautions.
-
Dissolve the hydroxylamine from Step 2 in a 1:1 mixture of methanol and dichloromethane and cool the solution to -78°C (dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction progress should be monitored carefully (e.g., by the persistence of the blue color of ozone in the solution).
-
Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Allow the mixture to warm to room temperature, then wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the target compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway from N-Boc-4-piperidone.
Chemical Reactivity and Key Transformations
The utility of tert-butyl 4-nitropiperidine-1-carboxylate stems from its capacity to undergo selective transformations at its two primary functional groups.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the nitro group to a primary amine. This transformation yields tert-butyl 4-aminopiperidine-1-carboxylate, a highly valuable intermediate for introducing the piperidine scaffold into drug candidates.[12]
Causality of Reagent Choice: The choice of reducing agent depends on the desired selectivity and reaction conditions.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields. The reaction proceeds by adsorbing hydrogen and the substrate onto the palladium catalyst surface, leading to the reduction. It is generally preferred in industrial settings for its efficiency and minimal waste production.
-
Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These are classical methods that work well for nitro group reductions. Tin(II) chloride is a particularly mild and effective reagent for this purpose.
-
Transfer Hydrogenation: Using reagents like ammonium formate with Pd-C provides a safer alternative to gaseous hydrogen.
The resulting amine is a potent nucleophile, ready for subsequent reactions such as acylation, alkylation, or sulfonylation to build more complex molecules.
Deprotection of the Boc Group
The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[4][13]
Mechanism of Deprotection: The reaction is typically carried out using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or neat.[14] The acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the stable tert-butyl cation (which is then trapped by the counter-ion or scavengers) and the release of carbon dioxide and the free secondary amine (4-nitropiperidine).
Orthogonal Protection Strategy: The key advantage here is orthogonality. One can selectively reduce the nitro group under neutral or basic conditions without affecting the Boc group. Conversely, the Boc group can be removed with acid, leaving the nitro group intact for later manipulation. This allows for a planned, stepwise elaboration of the piperidine core.
Reactivity and Deprotection Diagram
Caption: Key transformations of the title compound.
Applications in Drug Discovery and Organic Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Tert-butyl 4-nitropiperidine-1-carboxylate serves as an ideal starting point for creating libraries of novel piperidine-containing compounds.
-
Access to 4-Aminopiperidine Derivatives: Its primary application is as a precursor to tert-butyl 4-aminopiperidine-1-carboxylate. This derivative is a cornerstone for synthesizing compounds where a nitrogen-containing substituent is required at the 4-position. For example, it can be used in amide coupling reactions to link the piperidine moiety to carboxylic acids, a common strategy in drug development.[15]
-
Synthesis of Fentanyl Analogues: While not a direct precursor, the related intermediate tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a well-known precursor in the synthesis of fentanyl and its analogues.[16][17] The synthesis of 1-Boc-4-AP starts from N-Boc-4-piperidone, demonstrating the central role of these Boc-protected piperidine building blocks in accessing critical pharmaceutical intermediates.[17]
-
Scaffold for Complex Heterocycles: The dual reactivity allows for the creation of complex molecules. For instance, the amine generated from the nitro group reduction can be used in cyclization reactions to form fused or spirocyclic systems, which are of great interest in exploring novel chemical space for drug discovery.[11]
-
Intermediate for Targeted Therapies: Functionalized piperidines are key components in many targeted therapies, including kinase inhibitors. For example, the synthesis of the anticancer drug Vandetanib involves an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, which highlights the importance of having a versatile, Boc-protected piperidine core that can be elaborated upon.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for tert-butyl 4-nitropiperidine-1-carboxylate is not widely published, general precautions for handling fine chemicals and nitro compounds should be strictly followed. Based on SDS for related piperidine derivatives, the following guidelines are recommended:[18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[19][20] Nitro compounds can be thermally sensitive, so exposure to high temperatures should be avoided.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 4-nitropiperidine-1-carboxylate is a quintessential example of a modern synthetic building block. Its value is derived not just from the privileged piperidine scaffold it contains, but from the strategic placement of orthogonally reactive functional groups. The ability to selectively unmask either the piperidine nitrogen via acid-labile deprotection or generate a nucleophilic amine via nitro group reduction provides chemists with a powerful and flexible tool. This versatility ensures its continued and expanding role in the synthesis of novel therapeutics and complex organic molecules, making a thorough understanding of its properties and reactivity essential for professionals in the field.
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